molecular formula C20H23NO2 B2745090 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine CAS No. 2418714-14-2

1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine

Cat. No. B2745090
CAS RN: 2418714-14-2
M. Wt: 309.409
InChI Key: RASXTQIIABQQKB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine, also known as CPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMA is a member of the aziridine family of compounds, which are characterized by a three-membered nitrogen-containing ring.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine is not fully understood, but it is thought to involve the activation of the mitochondrial pathway of apoptosis. 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has been shown to have anti-inflammatory effects. 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has also been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine is its relatively simple synthesis method, which makes it a readily available compound for laboratory experiments. However, 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine is a relatively new compound, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine. One area of research could focus on the development of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine derivatives with improved pharmacological properties. Another area of research could focus on the use of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine and its potential applications in the treatment of other diseases.

Synthesis Methods

1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine can be synthesized using a variety of methods, including the reaction of 2-(2-phenylmethoxyphenoxy)acetaldehyde with cyclopropylmethylamine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine. Other methods of synthesis include the reaction of 2-(2-phenylmethoxyphenoxy)acetonitrile with cyclopropylmethylamine in the presence of a reducing agent.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has been the subject of numerous studies due to its potential therapeutic applications. One area of research has focused on the use of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine as an anticancer agent. Studies have shown that 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine can induce apoptosis in cancer cells by activating the mitochondrial pathway. 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.

properties

IUPAC Name

1-(cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-6-17(7-3-1)14-22-19-8-4-5-9-20(19)23-15-18-13-21(18)12-16-10-11-16/h1-9,16,18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASXTQIIABQQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine

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